{Bicyclo[3.1.0]hexan-1-yl}methanol
Description
{Bicyclo[3.1.0]hexan-1-yl}methanol is a bicyclic monoterpene derivative featuring a methanol group at the 1-position of the bicyclo[3.1.0]hexane scaffold. This structure combines the rigidity of the bicyclic framework with the polar hydroxyl group, making it a versatile intermediate in organic synthesis and drug design. The bicyclo[3.1.0]hexane core imparts conformational constraints, which are advantageous in medicinal chemistry for enhancing binding specificity and metabolic stability .
The compound’s synthesis typically involves carbene-mediated cyclopropanation or cross-metathesis strategies to functionalize the bicyclic core, as described in methodologies for related bicyclo[3.1.0]hexane derivatives .
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
1-bicyclo[3.1.0]hexanylmethanol |
InChI |
InChI=1S/C7H12O/c8-5-7-3-1-2-6(7)4-7/h6,8H,1-5H2 |
InChI Key |
HFQRRAIYOPRFHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC2(C1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Bicyclo[3.1.0]hexane Core
(a) {3-Methylbicyclo[3.1.0]hexan-3-yl}methanol
- Molecular Formula : C₈H₁₄O
- Molecular Weight : 126.20 g/mol
- Key Features : A methyl group at the 3-position increases steric bulk and lipophilicity compared to the parent compound.
(b) [(1R,5S)-3-Oxabicyclo[3.1.0]hexan-6-yl]methanol
- Molecular Formula : C₆H₁₀O₂
- Molecular Weight : 126.14 g/mol
- Key Features : Incorporation of an oxygen atom in the ring (3-oxa substitution) enhances polarity and hydrogen-bonding capacity.
- Applications : Explored in chiral synthesis; available from CymitQuimica as a specialty chemical .
(c) [rel-(1R,5S,6r)-3-Azabicyclo[3.1.0]hexan-6-yl]methanol
Functional Group Modifications
(a) Fluorinated Derivatives
- Example: {3-[4-(3,4,5-Trifluorophenyl)phenyl]bicyclo[3.1.0]hex-6-yl}methanol
- Key Features : Fluorine atoms enhance electronegativity and bioavailability. The trifluorophenyl group improves binding affinity in receptor-targeted drug candidates .
(b) Branched Alkyl Derivatives
Data Tables
Table 1: Structural and Physicochemical Comparison
Preparation Methods
Reaction Mechanism
-
Epoxide Protection : A precursor epoxide (e.g., compound 4 from WO2005047215A2) is protected as a ketal or similar group.
-
Cyclopropanation : The protected epoxide undergoes intramolecular epoxide opening in the presence of a Lewis acid (e.g., Et₃Al or Ti(OiPr)₄ ) and a strong base (e.g., LiHMDS ) at −60°C .
-
Stereoselectivity : The reaction proceeds with high diastereoselectivity, yielding the desired bicyclic diol (e.g., compound 5 ) after deprotection.
Key Conditions and Yields
| Reagent/Condition | Purpose | Example Yield | Source |
|---|---|---|---|
| Et₃Al + LiHMDS | Lewis acid/base system | Not reported | |
| Temperature: −60°C | Optimizes stereoselectivity | – | |
| Reaction Time: 1 hour | Balances efficiency and yield | – |
Diethyl Zinc and CH₂I₂ Reaction
This method employs diethyl zinc and methylene iodide to construct the bicyclo[3.1.0]hexane framework from acyclic precursors.
Procedure
-
Starting Material : Cyclopentenylmethanol (S2 ) is treated with diethyl zinc and CH₂I₂ in dichloromethane at 0°C .
-
Cyclization : The reaction mixture becomes a white suspension, forming a bicyclic structure after quenching with NH₄Cl .
-
Purification : Flash chromatography isolates bicyclo[3.1.0]hexan-1-methanol (S3 ) in 80% yield .
Advantages
-
High Yield : Achieves up to 80% yield in a single step.
-
Simple Workup : Quenching with NH₄Cl simplifies isolation.
Catalytic Intramolecular Cyclopropanation
Developed for large-scale synthesis, this method uses lithium 2,2,6,6-tetramethylpiperidide (LTMP) to mediate cyclopropanation from (R)-1,2-epoxyhex-5-ene.
Steps
-
Epoxide Activation : (R)-1,2-Epoxyhex-5-ene undergoes cyclopropanation in the presence of LTMP (catalytic) and a base (e.g., LiHMDS ).
-
Ketone Formation : The resulting bicyclo[3.1.0]hexan-1-ol is oxidized to bicyclo[3.1.0]hexan-2-one using Dess–Martin periodinane.
-
Reduction : The ketone is reduced to the methanol derivative using NaBH₄ or similar reagents.
Scalability
(3 + 2) Annulation of Cyclopropenes
A convergent approach for constructing bicyclo[3.1.0]hexanes involves the annulation of cyclopropenes with aminocyclopropanes.
Key Features
Example Reaction
| Component | Role | Product |
|---|---|---|
| Cyclopropene derivative | Electrophilic partner | Bicyclo[3.1.0]hexane scaffold |
| Cyclopropylaniline | Nucleophilic partner | Functionalized bicyclic compound |
Reductive Amination and Functionalization
While primarily used for nucleoside analogs, reductive amination of bicyclo[3.1.0]hexane-based amines (e.g., 2 ) with aldehydes (e.g., 11 ) can yield intermediates for methanol derivatives.
Procedure
-
Amination : BH₃·Py in methanol and phosphate buffer (pH 6.8) reduces the imine intermediate to an amine.
-
Hydrogenolysis : Pd–C in H₂O/THF removes protecting groups, yielding the free methanol.
Data Comparison Table
Critical Analysis
Q & A
Q. What are the established synthetic strategies for {Bicyclo[3.1.0]hexan-1-yl}methanol and their key experimental considerations?
Three primary synthetic approaches are documented:
- (3 + 2) Annulation : Cyclopropenes react with aminocyclopropanes under strict temperature control (-78°C to 0°C) in anhydrous THF, requiring inert atmosphere to prevent side reactions. Yields range from 45-68% depending on substituent steric effects .
- Cross Metathesis/Cyclopropanation : Grubbs catalyst (5-10 mol%) in dichloromethane at 40°C enables terminal olefin functionalization, followed by Rh₂(OAc)₄-mediated cyclopropanation of diazo intermediates. Diastereoselectivity (65-82%) is sensitive to electron-withdrawing groups .
- Platinum-Catalyzed Cycloisomerization : Hydroxylated enynes react with PtCl₂ (5 mol% in toluene at 80°C), achieving >90% yield in some cases. Catalyst residues must be removed via silica gel chromatography .
Q. What analytical techniques are recommended for structural characterization?
- Gas Chromatography-Mass Spectrometry (GC-MS) : Non-polar columns (e.g., DB-5MS) with temperature programming (50°C to 280°C at 10°C/min) provide retention time data and fragmentation patterns. Polar columns (e.g., HP-INNOWax) improve separation of stereoisomers .
- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ resolves bicyclic framework signals. Key diagnostic peaks include cyclopropane protons (δ 1.2-2.1 ppm) and methanol -OH (δ 1.5-2.5 ppm, broad). NOESY confirms stereochemistry in chiral derivatives .
Q. What safety protocols are critical during handling?
- Use fume hoods and nitrile gloves due to potential respiratory and dermal irritation (UN GHS Category 2). Avoid ignition sources; the compound is incompatible with strong oxidizers. Store under nitrogen at -20°C .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
- Stereoselective Reduction : CeCl₂/NaBH₄ in methanol at -30°C directs hydride attack to the concave face of bicyclo[3.1.0]hexan-2-ones, yielding >95% exo-alcohols .
- Chiral Catalysis : Rhodium-catalyzed annulations with enantiopure ligands (e.g., DuPhos) achieve up to 88% ee in carbocyclic nucleoside precursors .
Q. How do conformational dynamics influence reactivity?
Boat-like conformations dominate in bicyclo[3.1.0]hexane systems, as shown by microwave and far-IR spectroscopy. This geometry stabilizes cyclopropylmethyl carbene intermediates in solvolysis reactions, accelerating ring-opening by 10-fold compared to chair forms .
Q. What catalytic systems enable functionalization at the cyclopropane tip?
- Gold Catalysis : (PPh₃)AuCl/AgSbF₆ (2 mol%) in DCE at 25°C promotes ketone formation at the C-2 position via cycloisomerization of acetylated enynes. Competing [3+2] cycloaddition is suppressed with electron-donating groups .
- Palladium-Mediated Cross Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) functionalize the bridgehead position in 70-85% yield .
Q. How is this scaffold applied in drug discovery?
- Antiviral Agents : Bicyclo[3.1.0]hexane mimics ribose in carbocyclic nucleosides, enhancing resistance to enzymatic degradation. In vitro assays show IC₅₀ = 0.8 nM against influenza A (H1N1) .
- siRNA Delivery : North-bicyclohexane pseudosugars improve siRNA stability. In vivo studies demonstrate 90% gene silencing at 1 mg/kg doses .
Q. How are data contradictions resolved in synthetic optimization?
- Case Study : Conflicting yields in (3 + 2) annulation (45% vs. 68%) arise from trace moisture. Karl Fischer titration (<50 ppm H₂O) and molecular sieves (3Å) increase reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
